Estradiol dipropionate
Overview
Description
Estradiol dipropionate (EDP) is an estrogen medication that has been used in hormone therapy for menopausal symptoms and low estrogen levels in women, and in the treatment of gynecological disorders . It is an estrogen ester and a prodrug of estradiol in the body . Although widely used in the past, EDP has largely been discontinued and is mostly no longer available today .
Molecular Structure Analysis
Estradiol dipropionate has a molecular formula of C24H32O4 and a molar mass of 384.52 g/mol . It is an estradiol ester, meaning it is a prodrug of estradiol . Its structure includes a steroid structure with two propionate ester functional groups .
Chemical Reactions Analysis
Estradiol dipropionate interacts with acyl derivatives of carbocyclic alcohols of steroid structure with nitrogenous bases in the ion source of a “direct analysis in real time” (DART) mass spectrometer . The protonation of esters in the DART plasma is accompanied by the elimination of a corresponding acid .
Physical And Chemical Properties Analysis
Estradiol dipropionate is a white to almost white powder to crystal with a purity of more than 98.0% (GC). It has a melting point of 105.0 to 109.0 °C .
Scientific Research Applications
Hormonal and Metabolic Properties
Estradiol dipropionate, a synthetic ester of estradiol, is known for its vital role in maintaining fertility and secondary sexual characteristics in females. It primarily acts as a potent estrogen hormone produced by the ovaries. Besides its reproductive functions, estradiol dipropionate also exhibits mild anabolic and metabolic properties and influences blood coagulability (2020, Definitions).
Clinical Effectiveness for Menopausal Symptoms
A notable application of estradiol dipropionate is in the treatment of menopausal symptoms. It has been observed to be superior to other parenteral estrogens in this regard, offering symptom relief with less frequent treatments compared to alternatives like estrone (R. Greene, 1941, The Journal of Clinical Endocrinology and Metabolism).
Influence on Tubal Occlusion
In a study on rhesus monkeys, estradiol dipropionate was found to antagonize and even reverse tubal occlusion induced by quinacrine. This suggests a potential application in fertility treatments or contraception (B. Malaviya, H. Chandra, A. B. Kar, 1975, Contraception).
Skin and Aging
Estradiol dipropionate has been shown to increase hyaluronic acid content in the skin of aging mice, indicating its potential use in dermatology and anti-aging treatments (H. Sobel, R. Cohen, 1970, Steroids).
Effects on Fertility and Libido
In male rats, estradiol dipropionate impacts spermatogenesis and libido. Different doses showed varied effects, with higher doses causing spermatogenic arrest and inhibition of libido, pointing to its potential use in male fertility studies (J. N. Singh, B. S. Setty, S. R. Chowdhury, A. B. Kar, 1970, Contraception).
Impact on Thyroid Structure and Function
Chronic treatment with estradiol dipropionate in middle-aged female rats led to significant changes in thyroid structure and function, including decreased serum levels of T4 and T3. This suggests its relevance in endocrinological research, particularly regarding thyroid health and hormone therapy (B. Šošić-Jurjević et al., 2005, Hormone Research in Paediatrics).
Modulation of Pineal Gland Activity
Research on the pineal gland in bandicoot rats showed that estradiol dipropionate canhave both stimulatory and inhibitory effects. It inhibited hypertrophy in the pineal gland induced by ovariectomy and influenced the nuclear diameters of pinealocytes, indicating its potential role in neuroendocrinology and the study of pineal gland functions (A. Sahu, S. Chakraborty, 1986, Acta anatomica).
Brain Maturation and Seizure Responses
Estradiol dipropionate was found to induce precocious brain maturation in infant rats, as evidenced by earlier responses to electroshock seizures in treated animals. This suggests its potential for exploring the effects of hormones on brain development and function (L. Heim, P. Timiras, 1963, Endocrinology).
Biochemical Responses in Ovariectomized Monkeys
The study of estradiol dipropionate and progesterone on the biochemical constituents of the uterus and fallopian tube in ovariectomized rhesus monkeys showed significant changes. This research provides insights into the hormonal regulation of reproductive organs and may have implications in reproductive medicine (H. Chandra et al., 1971, Contraception).
Cognitive Function and Brain Enzyme Activity
Research on the effect of estradiol dipropionate on brain acetylcholinesterase activity and cognitive function in rats suggests that it can influence cognitive abilities and enzyme activity in various brain areas. These findings are significant for studying estrogen's role in brain function and cognitive health (Amitava Das et al., 2002, Canadian journal of physiology and pharmacology).
Meiotic Maturation of Mouse Oocytes
Estradiol dipropionate was found to suppress meiotic maturation of mouse oocytes and interact with nitric oxide donors. This highlights its importance in studies of oocyte development and fertility (T. Voznesenskaya, T. V. Blashkiv, 2005, Bulletin of Experimental Biology and Medicine).
Protein Synthesis in Sea Urchin Testicles
The impact of estradiol dipropionate on protein synthesis in sea urchin testicles was observed, indicating its potential use in marine biology and understanding of hormonal regulation in non-mammalian species (G. Varaksina, A. A. Varaksin, 2001, Russian Journal of Marine Biology).
Safety And Hazards
Estradiol dipropionate should be handled with care to avoid inhalation, contact with eyes, skin, and clothing. It should be used in a well-ventilated area and kept away from sources of ignition . Side effects of estradiol dipropionate include breast tenderness, breast enlargement, nausea, headache, and fluid retention .
Future Directions
While Estradiol dipropionate has largely been discontinued and is mostly no longer available today, it appears to remain in use only in Japan, Macedonia, and Australia . There is ongoing research into the effects of Estradiol dipropionate on glucose uptake in L6 skeletal muscle cells , indicating potential future directions for this compound.
properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3/t18-,19-,20+,21+,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYNMYZKRGDFK-RUFWAXPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023000 | |
Record name | Estradiol dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Estradiol dipropionate | |
CAS RN |
113-38-2 | |
Record name | Estradiol, dipropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estradiol dipropionate [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estradiol dipropionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8023000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estradiol dipropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESTRADIOL DIPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIG5418BXB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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